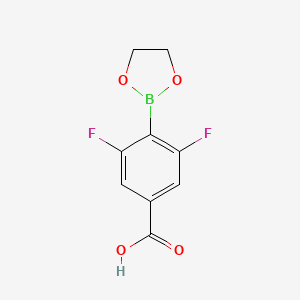
4-(1,3,2-Dioxaborolan-2-yl)-3,5-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,2-Dioxaborolan-2-yl)-3,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C9H7BF2O4 and its molecular weight is 227.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1,3,2-Dioxaborolan-2-yl)-3,5-difluorobenzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₃H₁₅B F₂O₄
- Molecular Weight : 284.07 g/mol
- CAS Number : 863248-27-5
Research indicates that the dioxaborolane moiety in this compound may enhance its interaction with biological targets by improving solubility and bioavailability. The presence of fluorine atoms is known to influence the electronic properties of the compound, potentially enhancing its reactivity and interaction with specific enzymes or receptors.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid with halogen substitutions have been observed to inhibit the growth of various bacterial strains.
Antiparasitic Activity
The compound's potential in antiparasitic applications has been highlighted in recent research. In particular, modifications to the benzoic acid structure have been associated with enhanced activity against malaria parasites. For example, structural analogs demonstrated improved efficacy against Plasmodium falciparum in vitro assays.
Case Studies
- Antiparasitic Efficacy :
-
Antimicrobial Testing :
- In a comparative analysis of several benzoic acid derivatives, it was found that those with fluorinated substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was correlated with its potency.
Data Table: Biological Activity Comparison
| Compound Name | Target Organism | Concentration (mg/kg) | % Inhibition |
|---|---|---|---|
| This compound | P. falciparum | 40 | 30% |
| 2-Fluoro-4-(4-bromophenyl)benzoic acid | S. aureus | 50 | 45% |
| 3-Bromo-5-fluorobenzoic acid | E. coli | 25 | 50% |
Propriétés
Formule moléculaire |
C9H7BF2O4 |
|---|---|
Poids moléculaire |
227.96 g/mol |
Nom IUPAC |
4-(1,3,2-dioxaborolan-2-yl)-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C9H7BF2O4/c11-6-3-5(9(13)14)4-7(12)8(6)10-15-1-2-16-10/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
RRCTUULVDFLAPS-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=C(C=C(C=C2F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















